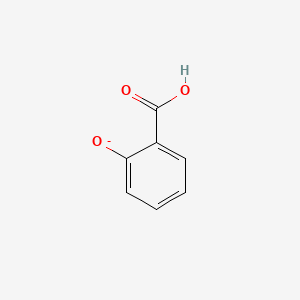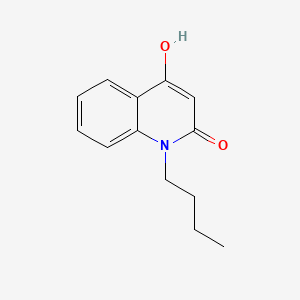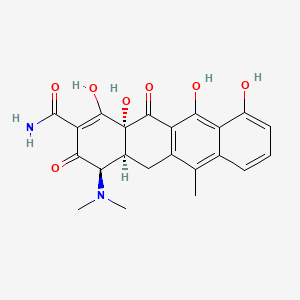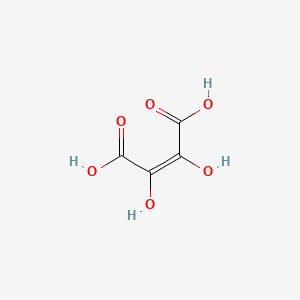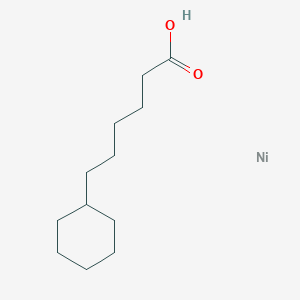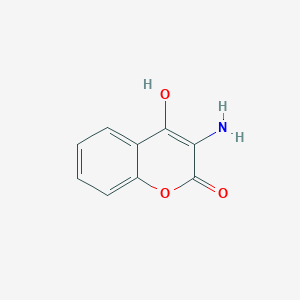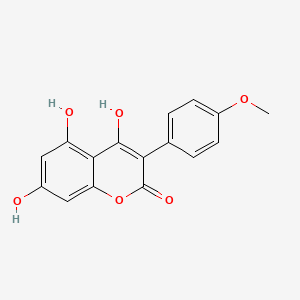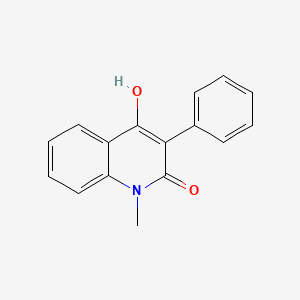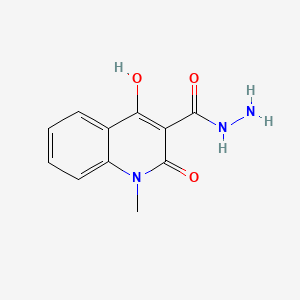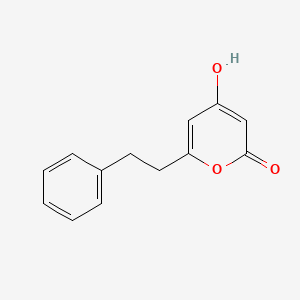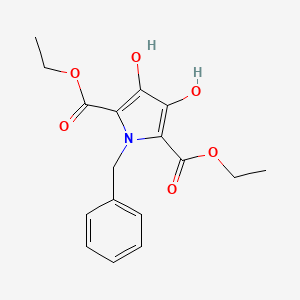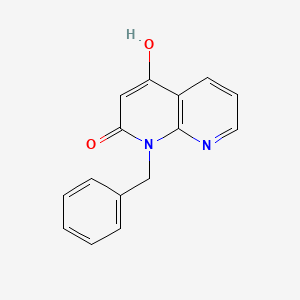
1H-1,2,3-triazole-4-carbohydrazide
説明
1H-1,2,3-triazole-4-carbohydrazide is a useful research compound. Its molecular formula is C3H5N5O and its molecular weight is 127.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Triazole compounds are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It’s known that triazole compounds can form extensive hydrogen bonding interactions, leading to a complex 3d network . This contributes greatly to the high density, insensitivity, and thermal stability of the salts .
Result of Action
It’s known that the cationic form of similar compounds can decrease the sensitivity and elevate the nitrogen content of the target salts effectively . Some of these salts exhibit reasonable physical properties, such as good thermal stability and reasonable impact sensitivities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1H-1,2,3-triazole-4-carbohydrazide. For instance, the extensive hydrogen bonding interactions between the cations and anions contribute greatly to the high density, insensitivity, and thermal stability of the salts .
特性
IUPAC Name |
2H-triazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O/c4-6-3(9)2-1-5-8-7-2/h1H,4H2,(H,6,9)(H,5,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLQYIZMHUZWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679147 | |
| Record name | 2H-1,2,3-Triazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24650-17-7 | |
| Record name | 2H-1,2,3-Triazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the core structure of 1H-1,2,3-triazole-4-carbohydrazides?
A1: These compounds are characterized by a 1H-1,2,3-triazole ring substituted at the 4-position with a carbohydrazide moiety (-C(=O)NHNH2). The triazole and carbohydrazide moieties provide sites for diverse chemical modifications, leading to a wide range of derivatives.
Q2: How are these compounds typically synthesized?
A2: A common synthetic approach involves the reaction of 1H-1,2,3-triazole-4-carbohydrazide with various aldehydes or ketones under acidic conditions, leading to the formation of hydrazone derivatives. For example, the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione yields 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. []
Q3: What spectroscopic techniques are used to confirm the structure of these compounds?
A3: Researchers commonly employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure of synthesized this compound derivatives. Single-crystal X-ray diffraction is also frequently utilized to obtain detailed structural information, including bond lengths, angles, and crystal packing. [, , ]
Q4: What are the reported biological activities of this compound derivatives?
A4: Research suggests that these compounds exhibit a range of biological activities, including antibacterial, [, , ] antifungal, antitubercular, [] and antiplatelet properties. [] Some derivatives have also demonstrated potential as corrosion inhibitors [] and antioxidant agents. []
Q5: How do structural modifications affect the biological activity of these compounds?
A5: Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the 1H-1,2,3-triazole and carbohydrazide moieties significantly influence the biological activity. For example, the presence of specific heterocyclic rings, such as quinoxaline, imidazole, pyridine, and quinoline, has been associated with enhanced antibacterial activity. []
Q6: Have any this compound derivatives shown promising anti-cancer activity?
A6: While not explicitly mentioned in the provided research, computational studies suggest that some derivatives may exhibit anti-cancer potential. One study investigated the binding affinity of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide (MAC) towards anaplastic lymphoma kinase (ALK), a protein implicated in cancer development. The results indicated favorable binding interactions, suggesting potential as an ALK inhibitor. []
Q7: How is computational chemistry used in the study of this compound derivatives?
A7: Computational methods are valuable tools for studying these compounds. Researchers employ techniques like Density Functional Theory (DFT) to calculate molecular properties and Molecular Docking to predict binding affinities to target proteins. These methods aid in understanding structure-activity relationships, designing new derivatives, and identifying potential therapeutic applications. [, , ]
Q8: Can you provide an example of computational study on these compounds?
A8: One study investigated the corrosion inhibiting potential of MAC using DFT, Monte Carlo (MC), and Molecular Dynamics (MD) simulations. The results revealed spontaneous interactions between MAC and the iron surface, primarily via van der Waals and electrostatic interactions, suggesting its potential as a corrosion inhibitor. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



